(4-Iodo-2-methylphenyl)hydrazine
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Overview
Description
(4-Iodo-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9IN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methylphenyl)hydrazine typically involves the iodination of 2-methylphenylhydrazine. One common method is the reaction of 2-methylphenylhydrazine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol, under controlled temperature conditions to ensure the selective iodination at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-methylphenyl)hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted phenylhydrazines.
Oxidation Reactions: Major products are azo compounds.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
(4-Iodo-2-methylphenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Iodo-2-methylphenyl)hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and methyl substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without the iodine and methyl substituents.
4-Iodophenylhydrazine: Similar structure but lacks the methyl group.
2-Methylphenylhydrazine: Similar structure but lacks the iodine atom.
Uniqueness
(4-Iodo-2-methylphenyl)hydrazine is unique due to the presence of both iodine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, while the methyl group can affect the compound’s steric and electronic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
227015-67-0 |
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Molecular Formula |
C7H9IN2 |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
(4-iodo-2-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H9IN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 |
InChI Key |
BCTUYVACDFZUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NN |
Origin of Product |
United States |
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